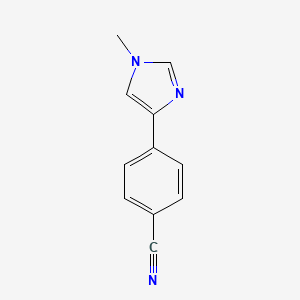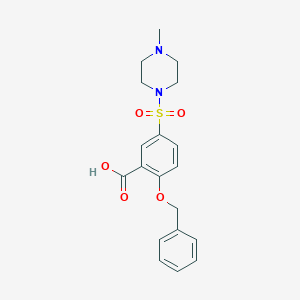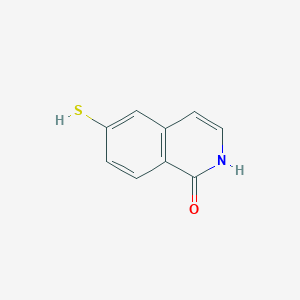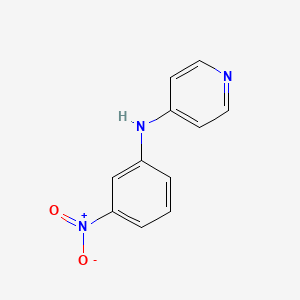
3-bromo-5-methylsulfonyl-1H-pyridin-2-one
Vue d'ensemble
Description
3-Bromo-5-(methylsulfonyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the third position, a methylsulfonyl group at the fifth position, and a keto group at the second position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methylsulfonyl-1H-pyridin-2-one can be achieved through various synthetic routes. One common method involves the bromination of 5-(methylsulfonyl)pyridin-2(1H)-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(methylsulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The keto group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-2(1H)-one derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include alcohol derivatives.
Applications De Recherche Scientifique
3-Bromo-5-(methylsulfonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-5-methylsulfonyl-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methylsulfonyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methylpyridine: Similar structure but lacks the methylsulfonyl group.
5-(Methylsulfonyl)pyridin-2(1H)-one: Similar structure but lacks the bromine atom.
3-Chloro-5-(methylsulfonyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
3-Bromo-5-(methylsulfonyl)pyridin-2(1H)-one is unique due to the presence of both the bromine atom and the methylsulfonyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C6H6BrNO3S |
|---|---|
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
3-bromo-5-methylsulfonyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6BrNO3S/c1-12(10,11)4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |
Clé InChI |
ODZBJQIENWLGDZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CNC(=O)C(=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)


![2-[Imino(phenyl)methyl]-4-methylaniline](/img/structure/B8586035.png)








![N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B8586093.png)
![2-chloro-N,N-dimethylthieno[3,4-d]pyrimidin-4-amine](/img/structure/B8586106.png)
